Cas no 1421441-54-4 (4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamide)

4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamide structure
1421441-54-4 structure
商品名:4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamide
CAS番号:1421441-54-4
MF:C14H16FNO3S2
メガワット:329.410144805908
CID:5948156
PubChem ID:71787851

4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamide
    • 4-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methylbenzenesulfonamide
    • 1421441-54-4
    • 4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzenesulfonamide
    • F6190-1742
    • 4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
    • VU0535400-1
    • AKOS024536768
    • インチ: 1S/C14H16FNO3S2/c1-10-9-11(15)4-5-14(10)21(18,19)16-7-6-12(17)13-3-2-8-20-13/h2-5,8-9,12,16-17H,6-7H2,1H3
    • InChIKey: RCURMNLYSQTJLB-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1C)F)(NCCC(C1=CC=CS1)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 329.05556388g/mol
  • どういたいしつりょう: 329.05556388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 103Ų

4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6190-1742-10μmol
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
10μmol
$69.0 2023-09-09
Life Chemicals
F6190-1742-75mg
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
75mg
$208.0 2023-09-09
Life Chemicals
F6190-1742-3mg
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
3mg
$63.0 2023-09-09
Life Chemicals
F6190-1742-20μmol
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
20μmol
$79.0 2023-09-09
Life Chemicals
F6190-1742-100mg
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
100mg
$248.0 2023-09-09
Life Chemicals
F6190-1742-15mg
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
15mg
$89.0 2023-09-09
Life Chemicals
F6190-1742-5μmol
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
5μmol
$63.0 2023-09-09
Life Chemicals
F6190-1742-2mg
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
2mg
$59.0 2023-09-09
Life Chemicals
F6190-1742-30mg
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
30mg
$119.0 2023-09-09
Life Chemicals
F6190-1742-40mg
4-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylbenzene-1-sulfonamide
1421441-54-4
40mg
$140.0 2023-09-09

4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamide 関連文献

4-fluoro-N-3-hydroxy-3-(thiophen-2-yl)propyl-2-methylbenzene-1-sulfonamideに関する追加情報

4-Fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No. 1421441-54-4, known as 4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in pharmaceuticals, agrochemicals, and materials science. The structure of this molecule is characterized by a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide group. Additionally, the sulfonamide nitrogen is connected to a 3-hydroxy-3-(thiophen-2-yl)propyl group, which introduces unique electronic and steric properties to the molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and coupling reactions. The synthesis process involves the strategic introduction of functional groups to achieve the desired stereochemistry and regioselectivity. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production efficiency while minimizing environmental impact.

The sulfonamide group in this compound plays a critical role in its biological activity. Sulfonamides are known for their ability to act as inhibitors of various enzymes, particularly those involved in signal transduction pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, making it a promising candidate for drug development targeting diseases such as cancer and inflammatory disorders.

The presence of the thiophene ring in the side chain introduces additional electronic effects and enhances the molecule's stability. Thiophene-containing compounds are often employed in optoelectronic materials due to their conjugated π-systems, which facilitate charge transport. Recent research has explored the use of this compound as a building block for advanced materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its unique electronic properties make it an attractive candidate for these applications.

In terms of pharmacokinetics, this compound has demonstrated favorable absorption profiles in preclinical studies. Its lipophilicity is balanced by the hydrophilic sulfonamide group, which enhances its solubility in biological fluids. This balance is crucial for achieving optimal bioavailability when administered as a drug candidate. Furthermore, studies on its metabolic stability indicate that it undergoes minimal phase I metabolism, suggesting a longer half-life and reduced toxicity risk.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of this compound with biological targets. Molecular docking studies have revealed that the fluorine atom on the benzene ring contributes significantly to hydrogen bonding interactions with key residues in protein binding sites. Additionally, the hydroxyl group on the propyl chain enhances the molecule's ability to form hydrogen bonds, further stabilizing its interaction with target proteins.

The development of this compound has also been supported by green chemistry principles. Researchers have implemented catalytic asymmetric synthesis methods to minimize waste generation and reduce energy consumption during production. These efforts align with global sustainability goals while maintaining high-quality standards for pharmaceutical intermediates.

In conclusion, 4-fluoro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methylbenzene-1-sulfonamide represents a cutting-edge advancement in organic synthesis and materials science. Its unique structural features and versatile functional groups make it an invaluable tool for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in modern chemistry.

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